molecular formula C25H25N3O3S2 B2671908 4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 397288-36-7

4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2671908
M. Wt: 479.61
InChI Key: LCSDMKSBOIYJAH-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups, including an azepane ring, a sulfonyl group, a benzothiazole ring, and a benzamide group .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have been investigated for their potential as fluorescent sensors. One study focused on benzimidazole/benzothiazole-based azomethines, which showed significant absorption and emission spectral changes upon coordination with Al³⁺/Zn²⁺. These changes indicate the compounds' capability to detect these metal ions with good sensitivity and selectivity, suggesting potential applications in environmental monitoring and biochemical research (Suman et al., 2019).

Anticancer Activity

Another area of research involves the synthesis of benzothiazole derivatives for their anticancer properties. For instance, novel 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Synthesis of Heterocycles

Benzothiazole derivatives are also pivotal in the synthesis of complex heterocycles, which have various applications in pharmaceuticals and materials science. For example, one study described carbanion-mediated regioselective routes to acridones and dibenzo[b,f]azepinones, showcasing the versatility of benzothiazole derivatives in organic synthesis (MacNeil et al., 2008).

Antibacterial and Anticancer Agents

Research has also focused on synthesizing benzoxepine-1,2,3-triazole hybrids, including benzothiazole derivatives, which have shown potential as antibacterial and anticancer agents. These compounds demonstrated particular effectiveness against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-27-22-15-12-18-8-4-5-9-21(18)23(22)32-25(27)26-24(29)19-10-13-20(14-11-19)33(30,31)28-16-6-2-3-7-17-28/h4-5,8-15H,2-3,6-7,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDMKSBOIYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

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